molecular formula C18H17BrN6O2 B2722266 5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1396812-69-3

5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2722266
CAS No.: 1396812-69-3
M. Wt: 429.278
InChI Key: MJZKXQVNTTZQMG-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a complex organic molecule. It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 343.22 . It contains a pyrimidine ring, a furan ring, and a piperazine ring, among other functional groups .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 343.22 . It is a solid at room temperature .

Scientific Research Applications

Antiprotozoal Applications

A related compound, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrated strong DNA affinities and exhibited potent in vitro and in vivo antiprotozoal activities, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which cause African sleeping sickness and malaria, respectively. The study highlights the compound's efficacy as an antiprotozoal agent, with significant potential for further development into therapeutic applications (Ismail et al., 2004).

Antimicrobial Activity

Another study on related heterocyclic compounds derived from furan carboxamides showed antimicrobial activity, suggesting that modifications of the furan ring, similar to those in 5-bromo-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide, could lead to effective antibacterial agents. This underscores the potential for using such compounds in the development of new antimicrobials (Abdel-rahman et al., 2002).

Antiviral Applications

Compounds with structural similarities to this compound have shown promising antiviral activity against the H5N1 avian influenza virus. This highlights the potential for the development of novel antiviral agents based on modifications of the furan carboxamide structure, offering a pathway to combat viral infections (Flefel et al., 2012).

Catalytic Applications in Organic Synthesis

A piperazine-based dicationic Bronsted acidic ionic salt was utilized as a catalyst for the synthesis of pyrimidine and pyrano[2,3-d]pyrimidinone derivatives. This application in catalysis indicates that related structures could serve as efficient and reusable catalysts in organic synthesis, highlighting the versatility of piperazine and furan derivatives in facilitating chemical transformations (Darvishzad et al., 2019).

Safety and Hazards

The compound is classified as an acute toxic (category 3) for oral intake . It has hazard statements H301 and precautionary statements P301 + P310 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

5-bromo-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN6O2/c19-15-5-4-14(27-15)17(26)23-13-11-21-18(22-12-13)25-9-7-24(8-10-25)16-3-1-2-6-20-16/h1-6,11-12H,7-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZKXQVNTTZQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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